molecular formula C14H19N3O2 B4621454 4,7-DIMETHYL-2-(MORPHOLIN-4-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE

4,7-DIMETHYL-2-(MORPHOLIN-4-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE

Cat. No.: B4621454
M. Wt: 261.32 g/mol
InChI Key: FSUNCVNXUIOZHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-DIMETHYL-2-(MORPHOLIN-4-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, substituted with dimethyl and morpholine groups. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-DIMETHYL-2-(MORPHOLIN-4-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The initial step involves the cyclization of appropriate precursors to form the quinazolinone core. This can be achieved through the reaction of anthranilic acid derivatives with formamide under acidic or basic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Morpholine Substitution: The morpholine group is introduced through nucleophilic substitution reactions, where a suitable leaving group on the quinazolinone core is replaced by morpholine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4,7-DIMETHYL-2-(MORPHOLIN-4-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with higher oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinazolinone core are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or ethanol, controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

4,7-DIMETHYL-2-(MORPHOLIN-4-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4,7-DIMETHYL-2-(MORPHOLIN-4-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy-4,7-Dimethyl-3-(2-Morpholin-4-Yl-2-Oxoethyl)-2H-Chromen-2-One: This compound shares structural similarities with 4,7-DIMETHYL-2-(MORPHOLIN-4-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE, including the presence of dimethyl and morpholine groups.

Uniqueness

This compound is unique due to its specific substitution pattern on the quinazolinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4,7-dimethyl-2-morpholin-4-yl-7,8-dihydro-6H-quinazolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-9-7-11-13(12(18)8-9)10(2)15-14(16-11)17-3-5-19-6-4-17/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUNCVNXUIOZHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=NC(=NC(=C2C(=O)C1)C)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,7-DIMETHYL-2-(MORPHOLIN-4-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE
Reactant of Route 2
Reactant of Route 2
4,7-DIMETHYL-2-(MORPHOLIN-4-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE
Reactant of Route 3
Reactant of Route 3
4,7-DIMETHYL-2-(MORPHOLIN-4-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE
Reactant of Route 4
Reactant of Route 4
4,7-DIMETHYL-2-(MORPHOLIN-4-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE
Reactant of Route 5
Reactant of Route 5
4,7-DIMETHYL-2-(MORPHOLIN-4-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE
Reactant of Route 6
Reactant of Route 6
4,7-DIMETHYL-2-(MORPHOLIN-4-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.